Hydroxymethylflavin
Overview
Description
Hydroxymethylflavin is a compound belonging to the flavin family, which are yellow-colored compounds with a basic structure of 7,8-dimethyl-10-alkylisoalloxazine . Flavins are essential components in many biochemical reactions, acting as coenzymes and photoreceptors . This compound, specifically, is known for its role in various redox reactions and its ability to participate in both one-electron and two-electron transfer processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxymethylflavin can be synthesized through several methods, primarily involving the catalytic conversion of biomass feedstocks. One common approach is the dehydration of sugar compounds, where glucose is isomerized to fructose and then dehydrated to produce this compound . Polysaccharides such as inulin and cellulose can also be hydrolyzed to form simple sugars, which are then converted to this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic systems to enhance the efficiency and selectivity of the conversion process. Catalysts such as metal oxides and zeolites are often employed to facilitate the dehydration of sugars and the subsequent formation of this compound . The development of efficient catalytic systems is crucial for the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: Hydroxymethylflavin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, this compound can be converted to its oxidized form, participating in redox processes as a coenzyme . It can also undergo hydroxylation and epoxidation reactions, where oxygen atoms are inserted into the molecule .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide and molecular oxygen, which facilitate oxidation and hydroxylation reactions . The conditions for these reactions typically involve mild temperatures and the presence of specific catalysts to ensure selectivity and efficiency .
Major Products: The major products formed from the reactions of this compound include various oxidized and hydroxylated derivatives, which can serve as intermediates in further chemical transformations .
Scientific Research Applications
Hydroxymethylflavin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a versatile intermediate in the synthesis of high-value-added chemicals . In biology, this compound plays a crucial role in enzymatic reactions, acting as a coenzyme in various redox processes . In medicine, it is explored for its potential therapeutic applications, including its role in drug metabolism and the synthesis of antimicrobial agents . In industry, this compound is utilized in the production of bio-based chemicals and materials, contributing to sustainable and eco-friendly manufacturing processes .
Mechanism of Action
The mechanism of action of hydroxymethylflavin involves its ability to participate in redox reactions, acting as a mediator between two-electron and one-electron processes . This compound can undergo intramolecular photoreduction in the absence of an external reductant, making it an efficient photosensitizer . The molecular targets of this compound include various enzymes and proteins involved in redox processes, where it facilitates the transfer of electrons and the activation of molecular oxygen .
Comparison with Similar Compounds
Hydroxymethylflavin can be compared with other similar compounds such as riboflavin, flavin mononucleotide, and flavin adenine dinucleotide . These compounds share the basic flavin structure but differ in their functional groups and biological roles. Riboflavin, for example, is a precursor to all biologically important flavins and is essential for various metabolic processes . Flavin mononucleotide and flavin adenine dinucleotide are coenzymes involved in redox reactions and energy production . The uniqueness of this compound lies in its specific redox properties and its ability to act as a photosensitizer, making it valuable in both biological and industrial applications .
Similar Compounds
- Riboflavin
- Flavin mononucleotide
- Flavin adenine dinucleotide
This compound stands out due to its specific redox properties and its role as a photosensitizer, which are not as prominent in the other flavin compounds .
Properties
IUPAC Name |
(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-7-4-10-11(5-8(7)2)19(6-23-9(3)20)13-12(16-10)14(21)18-15(22)17-13/h4-5H,6H2,1-3H3,(H,18,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDBIZKNSLJORX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189393 | |
Record name | Hydroxymethylflavin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35847-78-0 | |
Record name | Hydroxymethylflavin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035847780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxymethylflavin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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